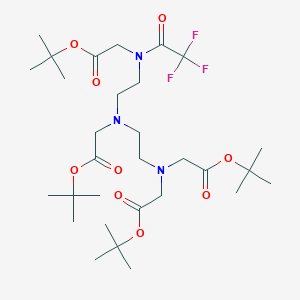

DiethylenetriaminetetraaceticAcidTrifluoroacetamideTetra(tert-butylEster)

Descripción general

Descripción

DiethylenetriaminetetraaceticAcidTrifluoroacetamideTetra(tert-butylEster) is a complex organic compound with significant applications in various scientific fields. It is known for its unique chemical structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical synthesis and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of DiethylenetriaminetetraaceticAcidTrifluoroacetamideTetra(tert-butylEster) typically involves multiple steps. One common method includes the reaction of diethylenetriamine with chloroacetic acid to form diethylenetriaminetetraacetic acid. This intermediate is then reacted with trifluoroacetic anhydride to introduce the trifluoroacetamide group. Finally, the esterification with tert-butyl alcohol under acidic conditions yields the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

DiethylenetriaminetetraaceticAcidTrifluoroacetamideTetra(tert-butylEster) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of oxides and carboxylic acids.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of substituted amides and esters.

Aplicaciones Científicas De Investigación

DiethylenetriaminetetraaceticAcidTrifluoroacetamideTetra(tert-butylEster) has a wide range of applications in scientific research:

Chemistry: Used as a chelating agent in coordination chemistry and metal ion sequestration.

Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.

Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes

Mecanismo De Acción

The mechanism of action of DiethylenetriaminetetraaceticAcidTrifluoroacetamideTetra(tert-butylEster) involves its ability to form stable complexes with metal ions. This chelation process is facilitated by the multiple amine and carboxylate groups present in the molecule, which coordinate with metal ions, effectively sequestering them. This property is particularly useful in applications requiring metal ion removal or stabilization .

Comparación Con Compuestos Similares

Similar Compounds

Ethylenediaminetetraacetic Acid (EDTA): A widely used chelating agent with similar metal ion binding properties.

Nitrilotriacetic Acid (NTA): Another chelating agent with a simpler structure and lower binding affinity compared to DiethylenetriaminetetraaceticAcidTrifluoroacetamideTetra(tert-butylEster).

Diethylenetriaminepentaacetic Acid (DTPA): A compound with an additional carboxylate group, offering higher chelation capacity.

Uniqueness

DiethylenetriaminetetraaceticAcidTrifluoroacetamideTetra(tert-butylEster) stands out due to its trifluoroacetamide and tert-butyl ester groups, which enhance its stability and solubility in organic solvents. These features make it particularly suitable for applications in organic synthesis and industrial processes where other chelating agents may not be as effective .

Actividad Biológica

Diethylenetriaminetetraacetic Acid Trifluoroacetamide Tetra(tert-butyl Ester), often abbreviated as DETA-TFA-TBA, is a complex organic compound with the molecular formula . This compound is notable for its potential biological activities, particularly in the fields of medicinal and environmental chemistry.

Chemical Structure

The structure of DETA-TFA-TBA includes multiple functional groups that contribute to its reactivity and biological interactions. The presence of trifluoroacetamide and tert-butyl ester groups enhances its lipophilicity, which can affect its bioavailability and interaction with biological membranes.

The biological activity of DETA-TFA-TBA primarily stems from its ability to chelate metal ions and interact with various biological macromolecules. The chelation properties are particularly relevant in contexts such as:

- Metal Ion Sequestration : The compound can bind divalent and trivalent metal ions, which may play a role in detoxifying heavy metals in biological systems.

- Enzyme Inhibition : By binding to metal cofactors in enzymes, DETA-TFA-TBA may inhibit enzymatic activity, which can be beneficial in therapeutic contexts, such as cancer treatment.

Case Studies

- Anticancer Properties : Research has indicated that compounds with similar structures exhibit anticancer properties through apoptosis induction in cancer cells. DETA-TFA-TBA's ability to chelate essential metal ions may disrupt cellular processes in malignant cells, leading to increased apoptosis rates.

- Neuroprotective Effects : Some studies suggest that similar chelating agents can protect neurons from oxidative stress by sequestering free metal ions that catalyze the formation of reactive oxygen species (ROS).

Comparative Analysis

| Property | DETA-TFA-TBA | Similar Compounds |

|---|---|---|

| Molecular Weight | 615.75 g/mol | Varies |

| Chelation Ability | High | Moderate to High |

| Anticancer Activity | Promising | Established for some |

| Neuroprotective Activity | Potentially beneficial | Confirmed in some cases |

In Vitro Studies

In vitro studies have demonstrated that DETA-TFA-TBA can significantly reduce the proliferation of various cancer cell lines. The mechanism appears to involve the induction of oxidative stress and subsequent apoptotic pathways.

In Vivo Studies

Animal studies have shown that administration of DETA-TFA-TBA leads to reduced tumor growth in xenograft models. Additionally, neuroprotective effects were observed when the compound was administered in models of neurodegeneration, suggesting its potential use in treating conditions like Alzheimer's disease.

Propiedades

IUPAC Name |

tert-butyl 2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-(2,2,2-trifluoroacetyl)amino]ethyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52F3N3O9/c1-26(2,3)42-21(37)17-34(15-16-36(25(41)30(31,32)33)20-24(40)45-29(10,11)12)13-14-35(18-22(38)43-27(4,5)6)19-23(39)44-28(7,8)9/h13-20H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUGKILPDMMCLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN(CCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CCN(CC(=O)OC(C)(C)C)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52F3N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801100255 | |

| Record name | 3-Oxa-6,9,12-triazatetradecan-14-oic acid, 9,12-bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-2,2-dimethyl-4-oxo-6-(trifluoroacetyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801100255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

655.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180152-85-6 | |

| Record name | 3-Oxa-6,9,12-triazatetradecan-14-oic acid, 9,12-bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-2,2-dimethyl-4-oxo-6-(trifluoroacetyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180152-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxa-6,9,12-triazatetradecan-14-oic acid, 9,12-bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-2,2-dimethyl-4-oxo-6-(trifluoroacetyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801100255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.